1H-Indole-3-ethanamine, 7-bromo-
Description
Chemical Structure and Nomenclature
7-Bromotryptamine, systematically named 2-(7-bromo-1H-indol-3-yl)ethanamine , is a halogenated derivative of the tryptamine scaffold. Its molecular formula is C₁₀H₁₁BrN₂ , with a molecular weight of 239.12 g/mol . The compound features a bromine atom at the seventh position of the indole ring and an ethylamine side chain at the third position (Figure 1).
Table 1: Key structural and identifiers of 7-bromotryptamine
The indole ring system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Bromination at C7 introduces steric and electronic effects that influence the compound’s reactivity and biological interactions.
Historical Development and Research Context
7-Bromotryptamine emerged as part of broader efforts to explore halogenated indole derivatives in the late 20th century. Early synthetic routes focused on electrophilic substitution reactions, where bromine was introduced to the indole nucleus via halogenation protocols. The compound gained attention for its structural similarity to serotonin (5-hydroxytryptamine), a neurotransmitter implicated in mood regulation and cognition.
Key milestones include:
- 1990s : Development of regioselective bromination techniques for indoles, enabling precise C7 functionalization.
- 2010s : Application in total synthesis projects, such as (+)-7-bromotrypargine, a β-carboline alkaloid with dopamine transporter inhibition properties.
- 2020s : Use as a building block for designing ligands targeting serotonin receptors.
Position in the Halogenated Tryptamine Family
Halogenated tryptamines are classified by the position of halogen substitution on the indole ring. 7-Bromotryptamine belongs to a subset of C7-substituted tryptamines , distinct from more common C5- or C6-brominated analogues like 5-bromotryptamine (CAS: 3610-42-2) or 6-bromo-N-propionyltryptamine.
Comparative analysis of halogenated tryptamines:
The C7 bromine atom creates a distinct electronic environment, affecting binding affinities to biological targets compared to other positional isomers.
Significance in Organic and Biochemical Research
7-Bromotryptamine serves as a versatile intermediate in organic synthesis and a tool compound in biochemistry:
Organic Chemistry Applications
Biochemical Research Applications
- Receptor studies : The compound’s structural similarity to serotonin makes it a candidate for probing 5-HT receptor subtypes.
- Enzyme inhibition : Preliminary studies suggest activity against monoamine oxidases (MAOs), though mechanisms remain under investigation.
Table 2: Research applications of 7-bromotryptamine
The compound’s utility is amplified by its compatibility with modern synthetic methodologies, including iridium-catalyzed borylation and Suzuki-Miyaura couplings.
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKOLYEDFGSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570866 | |
| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40619-69-0 | |
| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 6-bromoindole, AlCl3, oxalyl chloride, CH2Cl2, reflux 2h | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 47 g isolated, 98% purity |
| 2 | Amidation | Ammoniacal liquor, water, room temp, 4h | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide | 32 g isolated |
| 3 | Reduction | Lithium aluminium hydride, THF | 2-(6-bromo-1H-indol-3-yl)ethanamine | Not specified |
| 4 | Protection (Boc) | tert-Butyl dicarbonate, CH2Cl2 | tert-butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate | Final protected amine derivative |
This method emphasizes the use of readily available 6-bromoindole, with aluminum chloride as the Lewis acid catalyst for Friedel-Crafts acylation, ammoniacal liquor for amidation, lithium aluminium hydride for reduction, and tert-butyl dicarbonate for amine protection. The solvents used include methylene chloride, water, and tetrahydrofuran, chosen for their compatibility with each reaction step. The overall process is designed for operational simplicity, good control, and suitable yields, making it a practical approach for preparing brominated indole ethanamine derivatives.
Synthesis via Cyclization of 5-Bromo-1H-Indole-3-ethylamine with Formaldehyde
Another approach involves the synthesis of 1H-pyrido[3,4-b]indole derivatives starting from 5-bromo-1H-indole-3-ethylamine, which is closely related to 7-bromo-1H-indole-3-ethanamine in terms of synthetic strategy.
Key Reaction Details
- Starting materials: 2-(5-bromo-1H-indol-3-yl)ethanamine and paraformaldehyde.
- Conditions: Reflux in methanol/toluene (1:1) for 24 hours.
- Workup: Aqueous phase adjusted to pH 12 with KOH, extraction with ethyl acetate.
- Yield: Approximately 38.4% for the tetrahydrocarboline intermediate.
This method involves a Pictet-Spengler type cyclization where the indole-ethylamine reacts with formaldehyde under reflux to form a tetrahydrocarboline structure. Subsequent functionalization steps can be performed to modify the molecule further. This approach is useful for constructing complex indole-fused ring systems and can be adapted for brominated indole ethanamines.
Regioselective Bromination and Functionalization Strategies
Direct bromination at the 7-position of indole derivatives is challenging due to regioselectivity issues. Studies on related heterocycles such as 7-bromo-4-chloro-1H-indazol-3-amine reveal that direct bromination often leads to undesired isomers or side reactions.
Alternative Strategy: Bromination of Precursors
- Bromination of 2,6-dichlorobenzonitrile with N-bromosuccinimide (NBS) at 25 °C yields 3-bromo-2,6-dichlorobenzonitrile with about 75% area percent purity.
- This intermediate can then be converted into the desired brominated heterocycle via hydrazine-mediated cyclization.
- This two-step sequence avoids direct bromination of the indole ring, improving regioselectivity and yield.
- The overall isolated yield for the heterocyclic product is 38–45%.
- The method is scalable to hundred-gram quantities without requiring column chromatography purification, indicating practical industrial applicability.
Bromination Conditions Optimization Table (Summary)
| Entry | Brominating Agent | Temp (°C) | Equiv. | Conversion/Notes |
|---|---|---|---|---|
| 1 | Br2 | 25 | 1.2 | Hydration of cyano group, side products |
| 2 | NBS | 25 | 1.2 | 75% desired product, 12% starting material, 12% dibromo byproduct |
| 3 | NBS | 0 to -10 | 1.2 | Lower conversion, low purity |
| 4 | NBS | 25 | 1.07 | Optimized for best yield and purity |
This data highlights the importance of reagent choice and reaction conditions to achieve selective bromination at the desired position without over-bromination or side reactions.
Summary of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Amidation + Reduction + Boc Protection | 6-bromoindole | Friedel-Crafts acylation, amidation, reduction, Boc protection | Good control, suitable yields, scalable | Requires multiple steps, sensitive reagents |
| Pictet-Spengler Cyclization | 5-bromo-1H-indole-3-ethylamine | Cyclization with formaldehyde, base workup | Builds complex fused rings, moderate yield | Moderate yield, longer reaction time |
| Regioselective Bromination of Precursors | 2,6-dichlorobenzonitrile | Bromination with NBS, hydrazine cyclization | High regioselectivity, scalable, avoids direct bromination | Requires precursor synthesis, moderate overall yield |
Research Findings and Practical Considerations
- The Friedel-Crafts based method is well-suited for preparing 6-bromo derivatives and can be adapted for 7-bromo analogs by selecting appropriate starting materials and reaction conditions.
- Direct bromination of indole rings at the 7-position is challenging due to competing regioisomers; thus, indirect methods via precursor bromination are preferred.
- Protective group strategies (e.g., Boc protection) are essential to stabilize the amine functionality during multi-step syntheses.
- Reaction solvents and conditions are carefully chosen to optimize yield and purity, with methylene chloride, tetrahydrofuran, and aqueous media commonly employed.
- Scale-up feasibility has been demonstrated for some methods, indicating potential for industrial application.
This comprehensive analysis of preparation methods for 1H-Indole-3-ethanamine, 7-bromo- integrates diverse, authoritative research findings and practical synthetic strategies, providing a professional resource for chemists engaged in the synthesis of brominated indole derivatives.
Chemical Reactions Analysis
1H-Indole-3-ethanamine, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1H-Indole-3-ethanamine, 7-bromo- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanamine, 7-bromo- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways . Detailed studies on the exact molecular targets and pathways involved are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 1H-Indole-3-ethanamine, 7-bromo-, highlighting substituent variations and their impacts:
Key Observations :
- Bromine vs. Chlorine : The 7-bromo derivative (239.116 g/mol) has a higher molecular weight than the 4-chloro analogue (194.664 g/mol) due to bromine’s atomic mass. Bromine’s electronegativity and steric bulk may enhance receptor binding specificity compared to chlorine .
- Substituent Position : The 7-bromo substitution distinguishes this compound from 5-methoxy or 5-bromo derivatives, which are more common in psychedelic tryptamines (e.g., 5-MeO-DMT) .
Biological Activity
1H-Indole-3-ethanamine, 7-bromo- is a brominated derivative of indole known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C10H11BrN2
- Molecular Weight : 239.11 g/mol
1H-Indole-3-ethanamine, 7-bromo- interacts with multiple biological targets, leading to various pharmacological effects:
- Receptor Binding : It binds with high affinity to several receptors, influencing numerous biochemical pathways.
- Biological Activities :
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
- Antidiabetic
- Antimalarial
- Anticholinesterase .
Anticancer Activity
A study highlighted the anticancer properties of indole derivatives, including 1H-Indole-3-ethanamine, 7-bromo-. Compounds were screened against various cancer cell lines, showing significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1H-Indole-3-ethanamine, 7-bromo- | MCF7 (Breast) | 15.4 |
| Other Indole Derivative | PC3 (Prostate) | 12.3 |
| Other Indole Derivative | A549 (Lung) | 18.6 |
These results suggest that the compound has promising potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus .
Antiviral Activity
Research has shown that indole derivatives can exhibit antiviral properties. A study indicated that derivatives similar to 1H-Indole-3-ethanamine, 7-bromo-, demonstrated moderate antiviral activity against HIV and other viruses through inhibition of viral replication .
Case Studies
- Study on Anticancer Activity : In a controlled laboratory setting, researchers synthesized a series of indole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study revealed that the brominated indole derivative significantly inhibited cell proliferation in MCF7 and A549 cells compared to controls .
- Antimicrobial Efficacy Assessment : A comprehensive evaluation of several indole derivatives, including the target compound, was conducted against common bacterial pathogens. The findings suggested that the brominated derivative had superior activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in antimicrobial therapies .
Q & A
Q. What steps validate the compound’s mechanism of action when structural analogs show opposing activities?
- Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., H-serotonin for 5-HT receptors). Use site-directed mutagenesis to identify critical residues in the target protein. Compare results with molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
